molecular formula C16H18Se2 B3054168 Diselenide, bis(2-phenylethyl) CAS No. 58646-01-8

Diselenide, bis(2-phenylethyl)

Cat. No.: B3054168
CAS No.: 58646-01-8
M. Wt: 368.3 g/mol
InChI Key: FIUOKBUDUBAHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diselenide, bis(2-phenylethyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two phenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diselenide, bis(2-phenylethyl), typically involves the reaction of phenylethyl halides with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction scheme is as follows:

2C6H5CH2CH2X+Na2Se2(C6H5CH2CH2)2Se2+2NaX2 \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{X} + \text{Na}_2\text{Se}_2 \rightarrow (\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2)_2\text{Se}_2 + 2 \text{NaX} 2C6​H5​CH2​CH2​X+Na2​Se2​→(C6​H5​CH2​CH2​)2​Se2​+2NaX

where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

Industrial production of diselenide, bis(2-phenylethyl), follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis(2-phenylethyl), undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides and selenones.

    Reduction: It can be reduced to form selenols.

    Substitution: The phenylethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diselenide, bis(2-phenylethyl), has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diselenide, bis(2-phenylethyl), involves its ability to interact with biological molecules through redox reactions. The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. It also modulates various signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diselenide, bis(2-phenylethyl), stands out due to its specific phenylethyl groups, which enhance its solubility and reactivity compared to other diselenides. Its unique structure allows for diverse applications in various fields, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-(2-phenylethyldiselanyl)ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Se2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUOKBUDUBAHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[Se][Se]CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439091
Record name Diselenide, bis(2-phenylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58646-01-8
Record name Diselenide, bis(2-phenylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diselenide, bis(2-phenylethyl)
Reactant of Route 2
Reactant of Route 2
Diselenide, bis(2-phenylethyl)
Reactant of Route 3
Reactant of Route 3
Diselenide, bis(2-phenylethyl)
Reactant of Route 4
Reactant of Route 4
Diselenide, bis(2-phenylethyl)
Reactant of Route 5
Reactant of Route 5
Diselenide, bis(2-phenylethyl)
Reactant of Route 6
Reactant of Route 6
Diselenide, bis(2-phenylethyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.